1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl- is a useful research compound. Its molecular formula is C17H11N5O3 and its molecular weight is 333.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of the compound 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl- , exploring its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring and a benzotriazine moiety, which are critical for its biological activity. The molecular formula is C15H12N4O3, and it exhibits a molecular weight of approximately 284.3 g/mol.
Antioxidant Activity
Research indicates that pyrazole derivatives can act as potent xanthine oxidoreductase (XOR) inhibitors, which are crucial for managing conditions like hyperuricemia. A related compound from the pyrazole family demonstrated an IC50 value of 5.7 nM against XOR, suggesting that modifications in the structure can enhance inhibitory potency .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance:
- A series of pyrazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory medications .
- The synthesis of novel pyrazole derivatives has led to compounds with promising anti-tubercular activities against Mycobacterium tuberculosis at low concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with the pyrazole scaffold have shown efficacy in reducing inflammation markers such as interleukin-6 (IL-6) and TNF-α in various models. For example, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrazole ring and substituents significantly influence biological activity:
- Substituents at the 5-position of the pyrazole ring enhance XOR inhibition.
- The presence of electron-withdrawing groups increases antimicrobial potency against specific pathogens .
Case Study 1: Xanthine Oxidoreductase Inhibition
A study synthesized a series of 1-phenyl-pyrazole derivatives and evaluated their inhibitory effects on XOR. The most potent compound exhibited an IC50 value comparable to febuxostat, a standard medication for gout treatment .
Case Study 2: Anti-tubercular Activity
In vitro studies assessed the efficacy of several pyrazole derivatives against M. tuberculosis. Compounds were tested at varying concentrations, with one derivative demonstrating over 98% inhibition compared to the standard drug rifampin .
Data Table: Biological Activities of Selected Pyrazole Derivatives
Properties
CAS No. |
131073-51-3 |
---|---|
Molecular Formula |
C17H11N5O3 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
5-(4-oxo-1,2,3-benzotriazin-3-yl)-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H11N5O3/c23-16-12-8-4-5-9-14(12)19-20-22(16)15-13(17(24)25)10-18-21(15)11-6-2-1-3-7-11/h1-10H,(H,24,25) |
InChI Key |
BKVXXBLDDKDRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.